Positional Isomer Purity and Structural Identity Confirmation: 3-Bromo (meta) vs. 2-Bromo (ortho) Isomer
1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-86-4) differs from its closest positional isomer, 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-85-3), solely in the position of the bromine atom on the benzoyl ring (meta vs. ortho). Both share the molecular formula C₁₄H₈BrNO₂S and molecular weight of 334.19 g/mol, making them indistinguishable by mass spectrometry alone . Definitive identity confirmation requires techniques sensitive to substitution pattern, such as ¹H NMR (aromatic proton splitting patterns) or IR spectroscopy (carbonyl stretching frequency shifts due to through-space electronic effects), given that both isomers are supplied at equivalent purity specifications (95%+) . The meta-substitution in 877811-86-4 places the bromine farther from the reactive benzisothiazolone N–S carbonyl system, reducing steric interference with the electrophilic sulfur center compared with the ortho isomer, a factor implicated in the differential biological activity of substituted benzisothiazolones [1][2].
| Evidence Dimension | Positional isomer identity (bromine substitution pattern) and steric accessibility of electrophilic sulfur |
|---|---|
| Target Compound Data | CAS 877811-86-4; Br at meta (C-3) position of benzoyl ring; SMILES: BrC1=CC=CC(=C1)C(=O)N1SC(=O)C2=C1C=CC=C2 |
| Comparator Or Baseline | CAS 877811-85-3; Br at ortho (C-2) position of benzoyl ring; SMILES: BrC1=C(C=CC=C1)C(=O)N1SC(=O)C2=C1C=CC=C2 |
| Quantified Difference | Identical molecular formula and mass (C₁₄H₈BrNO₂S, 334.19 Da); structural differentiation requires NMR or IR spectroscopy; steric hindrance at electrophilic sulfur center qualitatively lower for meta isomer |
| Conditions | Structural identity confirmed by SMILES notation and IUPAC nomenclature; purity specification 95%+ for both isomers from commercial suppliers |
Why This Matters
Procurement of the incorrect positional isomer leads to uncontrolled variation in steric and electronic properties, potentially invalidating SAR studies and synthetic route outcomes, since the two isomers cannot be distinguished by mass spectrometry or elemental analysis alone.
- [1] Gopinath, P.; et al. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. Bioorg. Med. Chem. Lett. 2017, 27, 1291–1295. DOI: 10.1016/j.bmcl.2017.01.027. View Source
- [2] Nandakumar, N.; et al. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents Med. Chem. 2020, 20, 715–723. DOI: 10.2174/1871520620666200213103513. View Source
